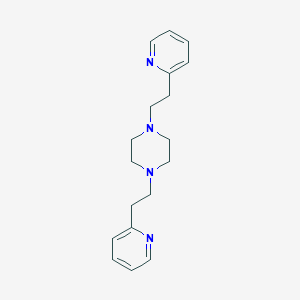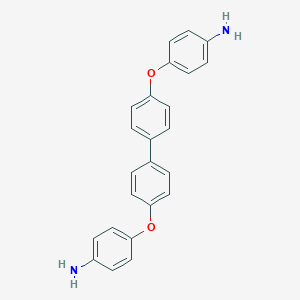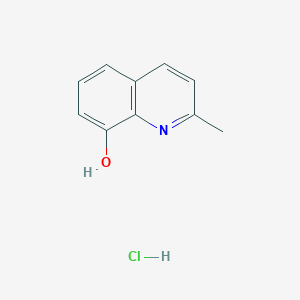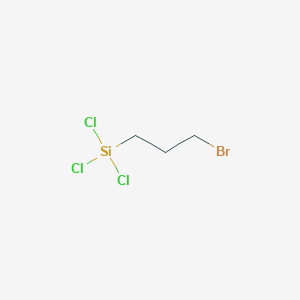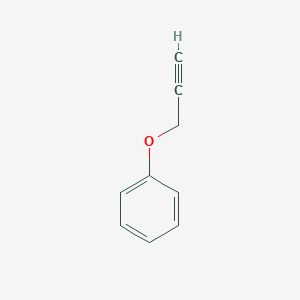
苯基炔丙基醚
描述
Synthesis Analysis
Phenyl propargyl ether and its homologues can be synthesized through various methods, including the gold-catalyzed hydrophenoxylation of propargylic alcohols and amines. This process is chemo-, regio-, and stereoselective, leading to high yields of Z-configuration enol ethers from a wide array of phenols and propargylic substrates with excellent functional group tolerance (Laserna, Jeapes Rojas, & Sheppard, 2019). Another method involves the palladium-catalyzed cyclization of propargylic o-(alkynyl)phenyl ethers, producing 2-substituted-3-allenyl-benzo[b]furans in good yields (Cacchi, Fabrizi, & Moro, 1998).
Molecular Structure Analysis
The molecular structure of phenyl propargyl ether derivatives has been extensively studied. For example, polymerization of para-substituted phenyl propargyl ethers using transition metal catalyst systems has been explored, revealing the influence of substituents on polymer yield and properties (Lee et al., 1994).
Chemical Reactions and Properties
Phenyl propargyl ether undergoes various chemical reactions, including gold-catalyzed oxidative cyclizations and intramolecular hydroarylation. These reactions have been utilized for the synthesis of functionalized isochromenes, pyrans, and chromenes, demonstrating the compound's versatility in organic synthesis (Zhao et al., 2018), (Mengistu G. Menkir & Shyi-Long Lee, 2016).
Physical Properties Analysis
The physical properties of phenyl propargyl ether derivatives, such as solubility, thermal properties, and electrical conductivities, have been characterized. For instance, the solubilities, thermal properties, and morphologies of polymers derived from various phenyl propargyl ethers were studied, highlighting their potential for various applications (Lee et al., 1994).
Chemical Properties Analysis
The chemical properties of phenyl propargyl ether, including its reactivity in catalytic and enantioselective processes, have been a subject of research. Studies have shown its utility in the synthesis of benzo[b]furans, highly functionalized polymers, and in reactions leading to the selective inhibition of enzymes, demonstrating its broad applicability in organic chemistry and materials science (Lingam et al., 2008), (Agag & Takeichi, 2001).
科学研究应用
Phenyl propargyl ether is used as an organic chemical synthesis intermediate . It is slightly soluble in water (1.0 g/L at 25°C) and is sensitive to air and light . It is incompatible with oxidizing agents and heat .
-
Synthesis of Propargyl Derivatives
- Field : Organic Chemistry
- Application : The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .
- Method : The synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Catalytic Propargylic Substitution Reaction
- Field : Organic Chemistry
- Application : The highly nucleophilic alkyne functional moiety along with its considerably acidic terminal hydrogen atom allows the propargylic unit to play a crucial role in organic synthesis by offering a handle for further synthetic transformations .
- Method : The pioneering work on the Ru-catalyzed propargylic substitution reaction in 2000 encouraged many researchers to develop several novel catalytic propargylic substitution reactions .
- Results : The purpose of this review is to emphasise the involvement of diverse types of Lewis acid, transition metal and Brønsted acid catalysts in the propargylic substitution reaction and provide an updated summary of the recent developments in this field .
-
Synthesis of Heterocycles Using Propargyl Alcohols and Propargyl Amines
- Field : Organic Chemistry
- Application : Propargyl alcohols and propargyl amines have contributed significantly to the synthesis of bioactive heterocycles, which are key intermediates in drug discovery .
- Method : Propargyl alcohols and propargyl amine precursors are alkyne-based compounds and can be easily converted to propargylic carbocations. These intermediates are highly reactive and useful for the synthesis of various heterocycles by cycloaddition, intermolecular/intramolecular-cyclization, cycloisomerization, cyclo-condensation reactions .
- Results : The use of propargyl alcohols and propargyl amines has become a popular and atom economical approach for the synthesis of heterocyclic compounds .
-
Ether Synthesis by Etherification (Alkylation)
- Field : Organic Chemistry
- Application : Phenyl propargyl ether can be used in the synthesis of ethers through etherification or alkylation .
- Method : The process involves nucleophilic substitution reactions, where the propargyl group in Phenyl propargyl ether acts as the nucleophile .
- Results : This method allows for the synthesis of a wide range of ethers, which are commonly used as solvents and intermediates in the synthesis of other organic compounds .
-
Preparation of Polymers with High Modulus and High Tg
- Field : Polymer Chemistry
- Application : Propargyl ether-functionalized poly(m-phenylene) (PE-PMP) is a new precursor for the preparation of polymers with high modulus and high Tg . These polymers exhibit good solubility and film-forming ability .
- Method : After postpolymerization at high temperature, the polymer transforms to a cross-linked network, which shows high thermostability .
- Results : The cured polymer shows an average linear coefficient of thermal expansion (CTE) of 30.6 ppm C^-1 ranging from 30 to 300°C and a glass transition temperature (Tg) near 330°C . Even at temperatures up to 300°C, the cured polymer possesses a storage modulus exceeding 4.0 GPa .
-
Synthesis of Trisubstituted Alkenes
- Field : Organic Chemistry
- Application : The (Z)-2-iodovinyl phenyl ether products can be further stereospecifically functionalized to form trisubstituted alkenes .
- Method : This demonstrates the potential of these products en route to chemical complexity .
- Results : The method allows for the synthesis of a wide range of trisubstituted alkenes .
安全和危害
未来方向
Recent advances in the synthesis of propargyl derivatives have opened up new synthetic pathways for further elaboration . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways . Future research may focus on exploring these new pathways and developing new applications for Phenyl propargyl ether.
属性
IUPAC Name |
prop-2-ynoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQRJSXKXVZCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159653 | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl propargyl ether | |
CAS RN |
13610-02-1 | |
| Record name | (2-Propyn-1-yloxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13610-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013610021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Prop-2-ynyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50159653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-ynyloxy)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.708 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (PROP-2-YNYLOXY)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN9AYQ8LES | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


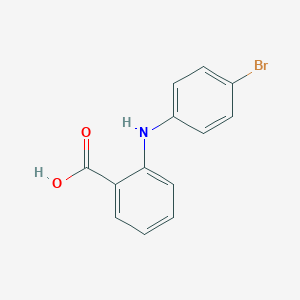
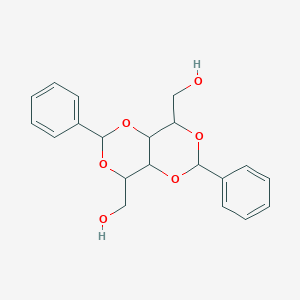

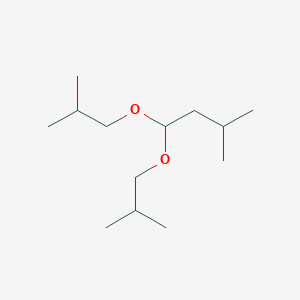
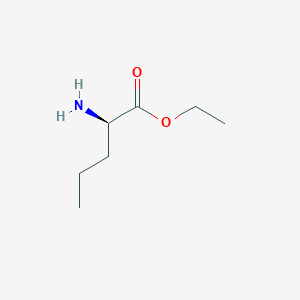
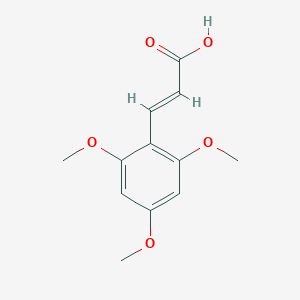
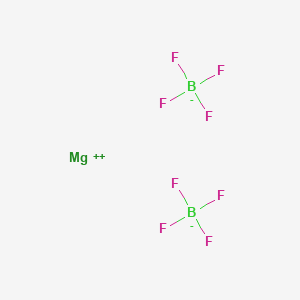
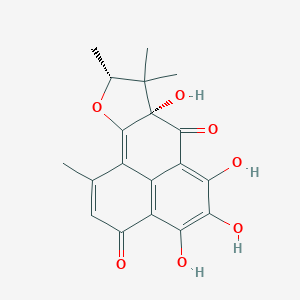
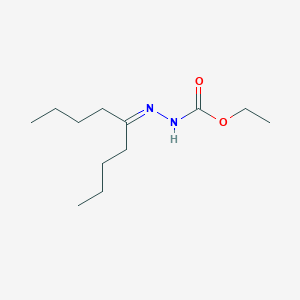
![(4R,5S)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B85197.png)
